

A Comprehensive Technical Guide to Cholesteryl 11(E)-Vaccenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl 11(E)-Vaccenate

Cat. No.: B15551389

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cholesteryl 11(E)-Vaccenate**, a significant cholesteryl ester. The information presented herein is intended to support research and development activities by providing detailed chemical properties, biological context, and established experimental workflows.

Core Properties and Molecular Data

Cholesteryl 11(E)-vaccenate is the ester formed from cholesterol and 11(E)-vaccenic acid. It is a member of the sterol ester class of lipids. The fundamental molecular characteristics are summarized below.

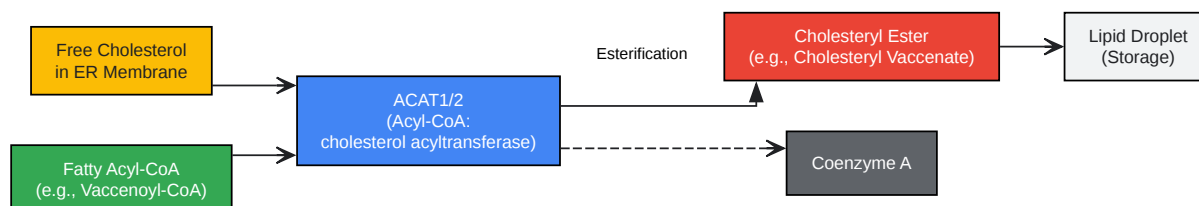
Property	Value	Source
Molecular Formula	C45H78O2	[1][2]
Molecular Weight	651.10 g/mol	[1][2]
CAS Number	19485-83-7	[1][2]
Synonyms	Cholesterol, 11-octadecenoate, (E)-, Cholesteryl vaccenate, Vaccenic acid cholesteryl ester	[2]

Note: Some sources may report slightly different molecular weights or formulas, which may be due to isomeric forms or different adducts. For instance, a molecular weight of 707.21 g/mol and a formula of C₄₉H₈₆O₂ have also been noted in some commercial listings, which could represent a different but related compound.[3][4][5] It is crucial to verify the specific isomer and purity for experimental accuracy.

Biological Significance and Signaling Pathways

Cholesteryl esters, such as **Cholesteryl 11(E)-Vaccenate**, are key components of lipid metabolism and transport in vertebrates. They are less polar than free cholesterol and are the primary form in which cholesterol is stored in cells and transported in lipoproteins.

The formation and breakdown of cholesteryl esters are central to cellular cholesterol homeostasis, a pathway critical in the study of metabolic diseases and atherosclerosis. The general pathway for intracellular cholesterol esterification is depicted below.



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Caption: Intracellular cholesterol esterification pathway.

Experimental Protocols

The analysis of **Cholesteryl 11(E)-Vaccenate** typically involves extraction from a biological matrix, followed by chromatographic separation and detection, often by mass spectrometry.

1. Lipid Extraction (Folch Method)

A standard protocol for the extraction of total lipids from plasma or tissue homogenates.

- Materials: Chloroform, Methanol, 0.9% NaCl solution, sample (e.g., 100 μ L plasma).

- Procedure:
 - Add 20 volumes of Chloroform:Methanol (2:1, v/v) to the sample in a glass tube.
 - Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
 - Add 0.2 volumes of 0.9% NaCl solution to the mixture to facilitate phase separation.
 - Centrifuge at 2,000 x g for 10 minutes to separate the layers.
 - Carefully collect the lower organic phase, which contains the lipids.
 - Dry the lipid extract under a stream of nitrogen gas.
 - Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol) for analysis.

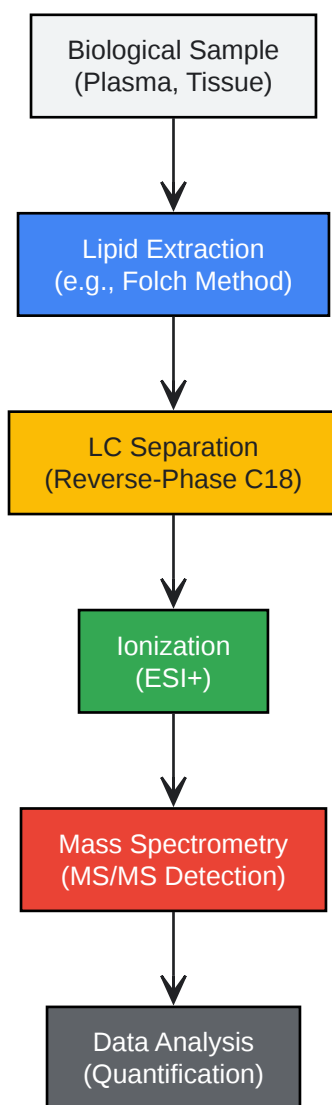
2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a common and powerful technique for the quantification of specific cholesteryl esters.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution instrument).
- Chromatographic Conditions (Example):
 - Column: A C18 reverse-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 μm particle size).
 - Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.
 - Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 55°C.

- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Positive ion electrospray ionization (ESI+).
 - Precursor Ion: For **Cholesteryl 11(E)-Vaccenate**, the ammonium adduct $[M+NH_4]^+$ would be targeted at m/z 669.7.
 - Product Ion: A characteristic fragment ion, the cholesterol backbone, would be monitored at m/z 369.3.
 - Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

The general workflow for the analysis of **Cholesteryl 11(E)-Vaccenate** is illustrated below.



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Caption: General workflow for LC-MS analysis of cholesteryl esters.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Cholesteryl 11(E)-Vacenate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551389#cholesteryl-11-e-vaccenate-molecular-weight]

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